N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine
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Overview
Description
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is a complex organic compound that belongs to the class of naphthobenzofurans. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a naphtho[2,3-b]benzofuran core with an amine group attached to a biphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. The process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring via the elimination of a water molecule . The starting materials, such as phenols, arylglyoxals, and cyclic 1,3-diketones, are prepared through a three-component condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and photochemical reactors could be considered to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling and glucose homeostasis . Additionally, the compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]benzofuran derivatives: These compounds share the same core structure but differ in the substituents attached to the aromatic rings.
Biphenyl derivatives: Compounds with a biphenyl moiety but different functional groups attached to the biphenyl rings.
Dibenzo[b,d]furan derivatives: These compounds have a similar fused ring system but differ in the position and type of substituents.
Uniqueness
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is unique due to its specific combination of a naphtho[2,3-b]benzofuran core and a biphenyl moiety with an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H19NO |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(4-phenylphenyl)naphtho[2,3-b][1]benzofuran-2-amine |
InChI |
InChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-12-23(13-11-20)29-24-14-15-27-26(18-24)25-16-21-8-4-5-9-22(21)17-28(25)30-27/h1-18,29H |
InChI Key |
RKPAKHSFEVWSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)OC5=CC6=CC=CC=C6C=C54 |
Origin of Product |
United States |
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